molecular formula C9H14N4O B8322961 N-(beta-ureidoethyl) para-phenylenediamine

N-(beta-ureidoethyl) para-phenylenediamine

Cat. No. B8322961
M. Wt: 194.23 g/mol
InChI Key: HCIMVGCCCGSDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04008272

Procedure details

94 g (0.42 mole) of para-[N-(β-ureidoethyl)]amino nitrobenzene is added little by little, while stirring, to 950 cm3 of a 3 N solution of NaOH containing 285 g of technical hydrosulfite, which has first been heated to 60° C. When the addition has been completed the reaction mixture is kept at 70° C until decoloration is complete. The mixture is then filtered, cooled and dried after salting out. The result is 46 g of N-(β-ureidoethyl) para-phenylenediamine which, after recrystallization in isopropyl alcohol, melts at 126°.
Quantity
94 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
285 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][NH:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)[C:2]([NH2:4])=[O:3].[OH-].[Na+].S(S([O-])=O)([O-])=O>>[NH:1]([CH2:5][CH2:6][NH:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1)[C:2]([NH2:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
N(C(=O)N)CCNC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
285 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
is kept at 70° C until decoloration
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
after recrystallization in isopropyl alcohol

Outcomes

Product
Name
Type
Smiles
N(C(=O)N)CCNC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.